![molecular formula C22H19F2N3O B2394755 5-[4,4-Bis(4-fluorophenyl)butyl]pyrazolo[1,5-a]pyrazin-4-one CAS No. 2380188-43-0](/img/new.no-structure.jpg)
5-[4,4-Bis(4-fluorophenyl)butyl]pyrazolo[1,5-a]pyrazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4,4-Bis(4-fluorophenyl)butyl]pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with a 4,4-bis(4-fluorophenyl)butyl group. The presence of fluorine atoms in the phenyl rings enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4,4-Bis(4-fluorophenyl)butyl]pyrazolo[1,5-a]pyrazin-4-one typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors, such as 3(5)-aminopyrazoles, under specific conditions that promote intramolecular cyclization.
Introduction of the 4,4-bis(4-fluorophenyl)butyl group: This step involves the alkylation of the pyrazolo[1,5-a]pyrazine core with a suitable alkylating agent, such as 4,4-bis(4-fluorophenyl)butyl bromide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[4,4-Bis(4-fluorophenyl)butyl]pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing original substituents.
Scientific Research Applications
5-[4,4-Bis(4-fluorophenyl)butyl]pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[4,4-Bis(4-fluorophenyl)butyl]pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its fluorinated phenyl rings may enhance binding affinity to target proteins, resulting in increased potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[1,5-a] ring.
Pyrazolo[5,1-c]-1,2,4-triazines: Another class of compounds with a similar core structure but different ring fusion patterns.
Uniqueness
5-[4,4-Bis(4-fluorophenyl)butyl]pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms in the phenyl rings enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
2380188-43-0 |
|---|---|
Molecular Formula |
C22H19F2N3O |
Molecular Weight |
379.411 |
IUPAC Name |
5-[4,4-bis(4-fluorophenyl)butyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C22H19F2N3O/c23-18-7-3-16(4-8-18)20(17-5-9-19(24)10-6-17)2-1-13-26-14-15-27-21(22(26)28)11-12-25-27/h3-12,14-15,20H,1-2,13H2 |
InChI Key |
BRURMFWJRZMYFF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(CCCN2C=CN3C(=CC=N3)C2=O)C4=CC=C(C=C4)F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide](/img/structure/B2394673.png)
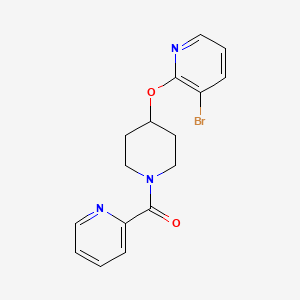
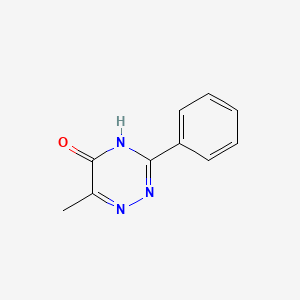
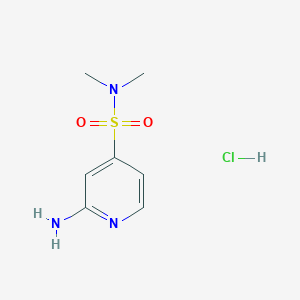

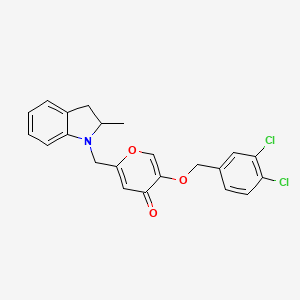
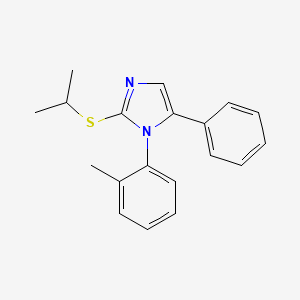
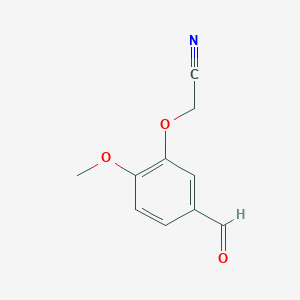
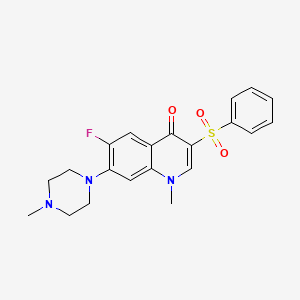
![3-[(4-chlorophenyl)methyl]-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2394688.png)
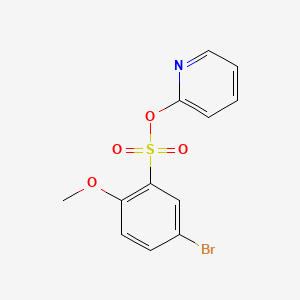

![1-[2-(Octyloxy)ethoxy]octane](/img/structure/B2394692.png)
![3-(4-chlorobenzamido)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide](/img/structure/B2394695.png)
